Paltusotine

Acromegaly IGF-1 normalization Placebo-controlled trial

Research requiring oral, nonpeptide somatostatin receptor type 2 (SST2) agonism faces limitations with injectable or poorly-absorbed peptide analogs. Paltusotine (CRN00808) provides a validated small-molecule alternative. - **Key Data:** Oral bioavailability confirmed in rats/dogs; dose-dependent GH/IGF-1 suppression; clean CYP/hERG profile. - **Applications:** Acromegaly models (switch/maintenance therapy), in vivo SST2 pharmacology, comparative effectiveness studies. - **Supply:** Defined purity, analytical data available. Ideal for clinical trial material or tool compound use.

Molecular Formula C27H22F2N4O
Molecular Weight 456.5 g/mol
CAS No. 2172870-89-0
Cat. No. B609831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaltusotine
CAS2172870-89-0
SynonymsPaltusotine
Molecular FormulaC27H22F2N4O
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N
InChIInChI=1S/C27H22F2N4O/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33/h1-5,10-13,15,21,34H,6-9,31H2
InChIKeyGHILNKWBALQPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paltusotine Acromegaly Research Procurement Guide


Paltusotine (CAS 2172870-89-0, formerly CRN00808) is a first-in-class, nonpeptide, orally bioavailable selective somatostatin receptor type 2 (SST2) agonist [1]. It is approved for the once-daily oral treatment of adults with acromegaly who have had an inadequate response to surgery or for whom surgery is not an option [2]. Paltusotine offers a novel small-molecule alternative to injectable peptide somatostatin analogs, with demonstrated ability to maintain or normalize insulin-like growth factor 1 (IGF-1) levels in patients with acromegaly [3].

✓
SST2 agonist tool

Nonpeptide, orally bioavailable small molecule for SST2-mediated signaling studies.

✓
IGF-1 endpoint monitoring

Supports acromegaly model research and IGF-1 modulation endpoint tracking.

✓
Switch study context

Relevant for models evaluating oral substitution of injectable somatostatin analogs.

Paltusotine vs. Other Somatostatin Analogs


Paltusotine cannot be simply interchanged with other somatostatin receptor ligands (SRLs) due to its distinct molecular class (nonpeptide small molecule versus peptide analogs) and unique pharmacological profile [1]. Unlike injectable peptide SRLs (octreotide, lanreotide, pasireotide) or oral peptide formulations (oral octreotide capsules), paltusotine is a small molecule with a well-defined structure, enabling high subtype selectivity for SST2 and predictable oral pharmacokinetics [2]. Its nonpeptide nature avoids the gastrointestinal degradation and complex absorption issues associated with oral peptides, while its high selectivity may translate to a differentiated safety and tolerability profile [3]. Therefore, direct substitution without considering these molecular, pharmacological, and clinical differences is not scientifically valid.

!

Peptide SRLs (octreotide, lanreotide) differ in molecular class; receptor kinetics and oral bioavailability may not transfer.

!

SST2 subtype selectivity profile is distinct from pan-SST ligands; downstream signaling may shift in comparative models.

!

Small-molecule oral PK and gastrointestinal stability cannot be assumed for injectable peptide analogs; direct interchange requires validation.

Paltusotine Quantitative Evidence


IGF-1 Normalization vs. Placebo in Acromegaly

In the phase 3 PATHFNDR-2 trial, paltusotine demonstrated a significantly higher rate of IGF-1 normalization compared to placebo in patients with biochemically uncontrolled acromegaly not on medical therapy [1]. The primary endpoint was met with an odds ratio of 42.81 (95% CI: 8.44–455.82; P<0.0001), confirming paltusotine's superiority [1].

IGF-1 normalization vs placebo
Trial context
55.6% vs 5.3%
OR 42.81 (95% CI 8.44–455.82); 24-week RCT
Supports IGF-1 endpoint response interpretation.
Phase 3 data; model translation requires review.
Acromegaly IGF-1 normalization Placebo-controlled trial

IGF-1 Maintenance After Injectable SRL Switch

The phase 2 ACROBAT Edge trial assessed the switch from long-acting injectable octreotide or lanreotide to once-daily oral paltusotine. In the primary analysis group (n=25), there was no significant change in IGF-1 levels after 13 weeks of paltusotine treatment compared to the baseline on injectable SRLs [1]. A median change of -0.03 × upper limit of normal (ULN) was observed (P=0.6285) [1]. The subsequent 4-week washout period confirmed the drug's activity, as IGF-1 rose significantly (median increase 0.55 × ULN, P<0.0001) [1].

IGF-1 maintenance after SRL switch
Trial context
Median change −0.03 × ULN
Open-label, 13-week switch; n=25
Indicates IGF-1 level maintenance after oral substitution.
Single-arm design; model consistency needs assessment.
Acromegaly Switch therapy Biochemical control

Biochemical Control and Tolerability vs. Oral Octreotide

A 2026 systematic review and network meta-analysis (NMA) of 18 randomized controlled trials in acromegaly indirectly compared pharmacological treatments. Paltusotine demonstrated significantly higher biochemical control rates compared to oral octreotide (O-OCT) and subcutaneous octreotide depot (SC-OCT-D) [1]. The odds ratios were 7.34 (95% CrI: 1.48–36.07) and 7.85 (95% CrI: 1.72–36.25), respectively [1]. Furthermore, paltusotine was associated with significantly lower discontinuations due to adverse events compared to these same comparators (OR 0.022; 95% CrI: 0.001–0.424) [1].

Biochemical control vs oral octreotide
Cross-study comparable
OR 7.34 (control), 0.022 (AE disc.)
Network meta-analysis, 18 RCTs
Higher reported control and lower AE-related discontinuation in NMA.
Indirect comparison; direct study lacking.
Acromegaly Network meta-analysis Comparative efficacy

SST2 Selectivity Over Other Subtypes

Paltusotine is a highly selective SST2 agonist. In functional assays, it activates SST2 with an EC50 of approximately 0.25 nM and demonstrates >4,000-fold selectivity over other somatostatin receptor subtypes (SST1, SST3, SST4, SST5) . This selectivity profile is distinct from peptide SRLs like octreotide and lanreotide, which exhibit broader receptor binding, including significant affinity for SST5 [1].

SST2 subtype selectivity
Class-level inference
EC50 ~0.25 nM
>4,000-fold over SST1,3,4,5
High SST2 selectivity may differentiate from peptide analogs.
In vitro; in vivo selectivity translation requires review.
Somatostatin receptor Subtype selectivity In vitro pharmacology

Composition of Matter Patent Protection

Paltusotine is protected by a robust patent estate, including US Patent 10,464,918, which covers the composition of matter and methods of use for somatostatin modulators [1]. This patent has an estimated expiration date in 2039, providing a clear exclusivity period for the branded product (Palsonify) [1]. This information is critical for procurement planning, as it indicates the timeframe before generic alternatives may become available.

Patent exclusivity
Supporting evidence
US 10,464,918
Expiration ~2039
Exclusivity period for procurement planning.
Subject to extensions; generic availability post-2039.
Intellectual property Patent expiration Procurement planning

Pharmacokinetics and CYP/hERG Safety Profile

Preclinical characterization of paltusotine revealed a favorable drug metabolism and safety pharmacology profile. In vitro, paltusotine showed no direct inhibition of major cytochrome P450 (CYP) enzymes or the hERG ion channel [1]. Additionally, it demonstrated sufficient oral exposure in rats and excellent oral exposure in dogs, supporting its development as a once-daily oral therapy [1].

CYP/hERG in vitro safety
Class-level inference
No direct CYP inhibition, hERG clean
Oral exposure in dogs
In vitro safety pharmacology profile supports tool compound selection.
Preclinical data; requires in vivo correlation.
Pharmacokinetics Drug-drug interaction Safety pharmacology

Paltusotine Research Applications


Acromegaly Switch and Monotherapy Studies

Based on the ACROBAT Edge and PATHFNDR-2 trial data, paltusotine is an ideal investigational drug for clinical trials evaluating: (1) maintenance of biochemical control when switching from injectable SRLs, and (2) first-line or rescue oral therapy for biochemically uncontrolled acromegaly [1][2]. Its once-daily oral dosing and demonstrated efficacy provide a clear advantage for patient-centric trial design.

Comparative Effectiveness and Health Economics in Acromegaly

The network meta-analysis data, showing superior biochemical control and lower AE-related discontinuation rates compared to oral and subcutaneous octreotide, supports the use of paltusotine in comparative effectiveness research, cost-effectiveness modeling, and health technology assessments to define its value proposition relative to established therapies [1].

In Vivo SST2 Agonism Studies

Preclinical data confirming high oral bioavailability in rats and dogs, along with robust, dose-dependent suppression of GHRH-induced GH secretion and IGF-1 levels, make paltusotine a valuable tool compound for in vivo studies investigating the role of selective SST2 agonism in endocrine regulation, neuroendocrine tumor models, or other SST2-mediated physiology [1].

Drug-Drug Interaction and Safety Pharmacology Screening

The clean in vitro profile with respect to CYP enzyme inhibition and hERG channel activity positions paltusotine as a suitable reference compound or positive control in panels designed to assess the potential for drug-drug interactions and cardiac safety liabilities in new chemical entities [1].

Application
Selection Property
Validation Focus
SST2-mediated IGF-1 regulation research
Oral SST2 agonist tool compound
IGF-1 endpoint monitoring in switch models
Comparative SST2 agonist endpoint assessment
Selectivity and tolerability endpoint comparison
Network meta-analysis context; indirect efficacy review
In vivo SST2 pharmacodynamics probe
Oral bioavailability in rodent/dog models
GH/IGF-1 axis modulation endpoints
In vitro DDI and cardiac safety screening
Clean CYP/hERG profile as reference
CYP inhibition and hERG liability screening panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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